[18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate
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Overview
Description
[18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate would involve multiple steps, including the formation of the oxane ring, the introduction of hydroxyl groups, and the formation of the ester linkage. Typical reaction conditions might include:
Formation of the oxane ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the ester linkage: Esterification reactions typically involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s hydroxyl and amino groups suggest potential biological activity. It could be investigated for its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine
Due to its complex structure, the compound might exhibit pharmacological properties. It could be studied for potential therapeutic applications, such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which [18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Binding: It could interact with cell surface receptors, modulating signal transduction pathways.
Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
[18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate: This compound itself.
Other polyhydroxylated oxane derivatives: Compounds with similar oxane rings and hydroxyl groups.
Other amino-ester compounds: Compounds with similar amino and ester functional groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups in a single molecule
Properties
CAS No. |
9075-68-7 |
---|---|
Molecular Formula |
C57H97NO10 |
Molecular Weight |
956.4 g/mol |
IUPAC Name |
[18-[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H97NO10/c1-3-5-7-9-11-13-15-16-18-22-25-29-33-37-41-45-53(62)66-46-42-38-34-30-26-23-20-17-19-21-24-28-32-36-40-44-52(61)58-49(48-67-57-56(65)55(64)54(63)51(47-59)68-57)50(60)43-39-35-31-27-14-12-10-8-6-4-2/h6,8,11,13-14,16-18,20,23,26-27,39,43,49-51,54-57,59-60,63-65H,3-5,7,9-10,12,15,19,21-22,24-25,28-38,40-42,44-48H2,1-2H3,(H,58,61) |
InChI Key |
YIWADXQWNRTSFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCC=CC=CCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCC=CCC)O |
Origin of Product |
United States |
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